4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid is an organic compound with a complex structure that includes an ethylcarbamoyl group, a fluorophenyl group, and a methylbenzoic acid moiety
Properties
IUPAC Name |
4-[4-(ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-3-19-16(20)14-7-4-11(9-15(14)18)13-6-5-12(17(21)22)8-10(13)2/h4-9H,3H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGADIGNLJAENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691903 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-94-4 | |
| Record name | 4'-(Ethylcarbamoyl)-3'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Ethylcarbamoyl Group: This can be achieved by reacting ethylamine with a suitable precursor, such as an acid chloride or an ester.
Introduction of the Fluorophenyl Group: This step often involves a halogenation reaction, where a fluorine atom is introduced into the phenyl ring.
Coupling Reactions: The final step involves coupling the ethylcarbamoyl-fluorophenyl intermediate with a methylbenzoic acid derivative. This can be done using various coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common industrial techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving scalability and reducing production time.
Batch Processing: Traditional batch processing is still widely used, especially for smaller-scale production or when specific reaction conditions are required.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule, such as reducing the carbamoyl group to an amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with amine or alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound is investigated for its biological activity and potential therapeutic effects.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Methylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid: Similar structure but with a methylcarbamoyl group instead of an ethylcarbamoyl group.
4-[4-(Ethylcarbamoyl)-3-chlorophenyl]-3-methylbenzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylbenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
